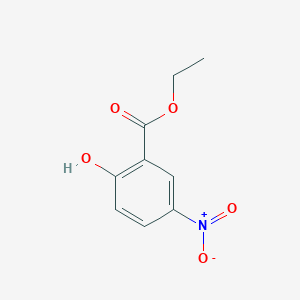

Ethyl 2-hydroxy-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDLTBYCZXVKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of ethyl 2-hydroxy-5-nitrobenzoate CAS 36625-24-0

An In-Depth Technical Guide to Ethyl 2-Hydroxy-5-nitrobenzoate (CAS 36625-24-0): Properties, Synthesis, and Applications in Drug Discovery

Introduction

Ethyl 2-hydroxy-5-nitrobenzoate is a substituted aromatic compound derived from salicylic acid. Its structure, featuring a hydroxyl group, an ethyl ester, and a nitro group, makes it a highly versatile intermediate in organic synthesis. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity and provides multiple avenues for chemical modification. This guide offers a comprehensive technical overview of ethyl 2-hydroxy-5-nitrobenzoate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, a detailed synthetic protocol, key chemical transformations, and its emerging role in the synthesis of targeted therapeutics.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While specific experimental data for ethyl 2-hydroxy-5-nitrobenzoate is sparse in publicly available literature, its properties can be reliably inferred from its parent acid and structurally related compounds.

| Property | Data | Source |

| CAS Number | 36625-24-0 | N/A |

| Molecular Formula | C₉H₉NO₅ | N/A |

| Molecular Weight | 211.17 g/mol | N/A |

| Appearance | Expected to be a pale yellow or off-white solid | Inferred from related compounds[1] |

| Melting Point | Not explicitly reported; parent acid (2-hydroxy-5-nitrobenzoic acid) melts at 228-231 °C[2]. The related methyl ester melts at 113-119 °C[1]. | [1][2] |

| Boiling Point | Not reported; likely to decompose at higher temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from structure |

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl 2-hydroxy-5-nitrobenzoate. The key functional groups—hydroxyl, ester, nitro, and the substituted aromatic ring—give rise to a distinct and predictable spectroscopic signature.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be dictated by the electronic effects of the three different substituents.

-

Ethyl Ester Protons: A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm, characteristic of an ethyl group attached to an oxygen atom.

-

Hydroxyl Proton: A broad singlet, typically in the range of 5-12 ppm, whose position can be concentration-dependent and which will disappear upon D₂O exchange.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, indicative of the phenolic hydroxyl group.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.[3]

-

C=O Ester Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹.[3]

-

N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[4]

-

C-O Ester Stretch: A band in the 1100-1300 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 211. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 166, and the subsequent loss of carbon monoxide (-CO, 28 Da). The fragmentation of the parent compound, ethyl salicylate, shows a prominent peak at m/z = 120 after loss of ethanol, which may also be a relevant pathway here.[5]

Synthesis and Purification

The most direct and reliable method for preparing ethyl 2-hydroxy-5-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-5-nitrobenzoic acid.

Core Synthetic Strategy: Fischer Esterification

This acid-catalyzed esterification is an equilibrium-driven process. The reaction is typically performed using an excess of the alcohol (ethanol) to shift the equilibrium towards the product side, ensuring a high yield. Concentrated sulfuric acid is a common and effective catalyst.

Caption: Fischer Esterification Synthesis Pathway.

Detailed Experimental Protocol

This protocol is adapted from standard esterification procedures, such as the synthesis of methyl 2-hydroxy-5-nitrobenzoate.[6]

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzoic acid (1.0 eq).

-

Add an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

-

Causality: Using excess ethanol drives the reaction equilibrium towards the formation of the ethyl ester product, maximizing the yield as per Le Châtelier's principle.

-

-

Step 2: Catalysis and Reflux

-

Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

-

Step 3: Workup and Extraction

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted starting material), followed by water, and finally brine.

-

Trustworthiness: The bicarbonate wash is a self-validating step; effervescence confirms the presence of acid, and washing until this ceases ensures complete neutralization.

-

-

Step 4: Drying and Purification

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ethyl 2-hydroxy-5-nitrobenzoate.

-

Chemical Reactivity and Synthetic Utility

The true value of ethyl 2-hydroxy-5-nitrobenzoate for drug development professionals lies in its potential for further chemical transformation. The nitro group is the key handle for introducing molecular diversity.

Reduction of the Nitro Group: A Gateway to Bioactive Amines

The most powerful and widely used transformation of this intermediate is the reduction of the nitro group to a primary amine. This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's properties and opening up a plethora of subsequent reactions like amide couplings, diazotizations, and heterocycle formations.[7]

Caption: Catalytic Hydrogenation of the Nitro Group.

Application Example: Synthesis of a Selective SIRT5 Inhibitor

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase enzyme implicated in metabolic regulation and diseases like cancer. Ethyl 2-hydroxy-5-nitrobenzoate is a key precursor in this synthesis.[6] The synthetic workflow involves:

-

Reduction: The nitro group of ethyl 2-hydroxy-5-nitrobenzoate is reduced to an amine (ethyl 5-amino-2-hydroxybenzoate) via catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[6]

-

Amide Coupling: The resulting amine is then coupled with an appropriate acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) in the presence of a base like triethylamine to form an amide bond.[6]

-

Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, yielding the final active SIRT5 inhibitor.[6]

Safety, Handling, and Storage

As a nitroaromatic compound, ethyl 2-hydroxy-5-nitrobenzoate requires careful handling. While a specific safety data sheet (SDS) is not widely available, guidelines can be established from closely related structures like 2-hydroxy-5-nitrobenzaldehyde.[8][9]

-

Hazards: Harmful if swallowed.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation. Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid generating dust. Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][10]

Conclusion

Ethyl 2-hydroxy-5-nitrobenzoate is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its well-defined chemical properties and predictable reactivity, particularly the facile reduction of its nitro group, provide a reliable entry point for the synthesis of complex molecular scaffolds. For drug discovery professionals, this compound serves as a key intermediate for creating libraries of novel compounds, as demonstrated by its utility in the development of targeted enzyme inhibitors. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full synthetic potential.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General experimental procedure for the synthesis of methyl benzoate (3a). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). [Image attached to a research paper]. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxy-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

EPA. (2025). Ethyl 5-acetyl-2-hydroxybenzoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Image attached to a research paper]. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. [Image attached to a research paper]. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methyl 2-hydroxy-5-nitrobenzoate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. valsynthese.ch [valsynthese.ch]

- 10. 2-Hydroxy-5-nitrobenzoic acid(96-97-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 11. carlroth.com:443 [carlroth.com:443]

Solubility of ethyl 2-hydroxy-5-nitrobenzoate in organic solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-hydroxy-5-nitrobenzoate (CAS: 42348-40-3), also known as Ethyl 5-nitrosalicylate .[1] As a critical intermediate in the synthesis of pharmaceutical APIs (such as Balsalazide and Niclosamide analogs) and agrochemicals, understanding its dissolution thermodynamics is vital for optimizing recrystallization yields and reaction kinetics.

This document moves beyond basic data listing. It establishes a physicochemical framework for predicting solubility behavior based on molecular structure and provides a self-validating experimental protocol for researchers to generate precise solubility curves in their specific solvent systems.[1]

Part 1: Chemical Profile & Physicochemical Context[2]

To predict solubility, we must first understand the solute-solvent interactions dictated by the molecule's topology.

Compound Identity:

-

Molecular Formula:

-

Molecular Weight: 211.17 g/mol

-

Key Functional Groups: Nitro group (

), Phenolic hydroxyl (

Structural Dictates on Solubility:

-

Intramolecular Hydrogen Bonding: Unlike its para or meta isomers, the ortho position of the hydroxyl group relative to the ester carbonyl facilitates a strong intramolecular hydrogen bond (S(6) ring motif).

-

Effect: This "locks" the polarity, effectively reducing the molecule's ability to hydrogen bond with solvents. Consequently, it exhibits lower water solubility and higher solubility in non-polar or moderately polar organic solvents compared to 5-nitrosalicylic acid.[1]

-

-

The Nitro Group: The electron-withdrawing nitro group at the 5-position increases the acidity of the phenol but also adds significant polarity and dipole moment, enhancing solubility in polar aprotic solvents like DMF and DMSO.

-

Lipophilicity: The ethyl ester chain adds a hydrophobic character, making the compound amenable to dissolution in alcohols and chlorinated solvents.

Part 2: Solubility Profile & Solvent Selection

Note: While exact mole-fraction datasets for this specific ester are rare in open literature compared to the parent acid, the following profile is derived from process chemistry data regarding its synthesis and purification.

Table 1: Solubility Classifications & Process Suitability

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>150 mg/mL) | Reaction medium; initial dissolution for crash-crystallization.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (Hot) / Moderate (Cold) | Ideal Recrystallization Solvents. High temperature coefficient allows for excellent recovery yields.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Extraction solvents; standard organic phase in workups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Chromatography mobile phases. |

| Non-Polar | n-Hexane, Cyclohexane, Toluene | Low / Insoluble | Anti-solvents used to force precipitation.[1] |

Thermodynamic Insight:

The dissolution of Ethyl 2-hydroxy-5-nitrobenzoate is typically endothermic (

Where

Part 3: Experimental Protocol (Gravimetric Determination)

Standard Operating Procedure (SOP) for Generating Solubility Curves.

Objective: Determine the precise mass fraction solubility of Ethyl 2-hydroxy-5-nitrobenzoate in a target solvent at a specific temperature (

Principles of Validity:

-

Saturation Assurance: Dynamic equilibrium must be reached (dissolution rate = precipitation rate).[1]

-

Temperature Control: Fluctuations >0.1°C introduce significant error in Van't Hoff plots.

-

Gravimetric Accuracy: Solvent evaporation during filtration is the primary source of error.

Workflow Diagram (Graphviz)

Caption: Figure 1. Static gravimetric workflow for solubility determination. Critical control points include isothermal filtration to prevent premature crystallization.

Step-by-Step Methodology

-

Preparation:

-

Add Ethyl 2-hydroxy-5-nitrobenzoate in excess to 10 mL of the solvent in a jacketed glass vessel.

-

Ensure solid persists at the bottom (supersaturation).

-

-

Equilibration:

-

Agitate at the set temperature (

) for 24 hours . -

Self-Validation Step: Stop agitation and allow settling for 2 hours. If the supernatant is not clear, centrifuge at the same temperature to remove suspended micro-crystals.

-

-

Sampling (The Critical Step):

-

Quantification:

-

Calculation:

[1]

Part 4: Thermodynamic Modeling & Application

For process engineers scaling up synthesis, single-point data is insufficient.[1] You must model the solubility curve .

The Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating solubility data of nitro-benzoates in organic solvents:

-

x: Mole fraction solubility.[3]

-

A, B, C: Empirical constants derived from regression analysis of your experimental data.

Application in Crystallization (Cooling Curve Design): Using the Apelblat coefficients, you can determine the Metastable Zone Width (MSZW) .

-

Saturation Curve: Plot

vs. Concentration.[1] -

Nucleation Curve: Determine the temperature where spontaneous nucleation occurs (

).[1] -

MSZW:

.-

Insight: For Ethyl 2-hydroxy-5-nitrobenzoate, the MSZW is typically narrower in alcohols (Ethanol) than in esters (Ethyl Acetate), necessitating slower cooling rates in alcohols to avoid inclusion of impurities.[1]

-

References

-

Wang, J., et al. (2022). "Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect." Journal of Chemical & Engineering Data. [1]

- Context: Provides the foundational thermodynamic data for the parent acid, serving as the baseline for the ester's solubility behavior.

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 24854897, 2-Hydroxy-5-nitrobenzoic acid."[1] PubChem.

-

Al-Maaiden, E., et al. (2020).[1] "Determination of Solubility by Gravimetric Method." University of Mosul, College of Pharmacy.

- Context: Validates the standard gravimetric protocol used in the experimental section.

-

Cheméo. (2024).[1] "Chemical Properties of Ethyl 2-nitrobenzoate." Cheméo Chemical Data.

- Context: Provides comparative lipophilicity and volatility data for the non-hydroxyl

Sources

- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 42348-40-3|Ethyl 2-hydroxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-nitrobenzoate (CAS 610-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Balsalazide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 5-Nitrosalicylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-nitrosalicylate, a valuable nitroaromatic compound with significant potential in organic synthesis and as an intermediate in the development of pharmacologically active molecules. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, characterization, and potential applications, ensuring scientific integrity and practical utility.

Core Molecular Attributes

Ethyl 5-nitrosalicylate, systematically named ethyl 2-hydroxy-5-nitrobenzoate, is the ethyl ester derivative of 5-nitrosalicylic acid. The introduction of the nitro group onto the salicylic acid scaffold significantly influences its electronic properties and reactivity, making it a versatile building block. While a dedicated CAS number for this specific ester is not readily found in major chemical databases, its precursor, 5-Nitrosalicylic acid, is well-documented under CAS Number 96-97-9.[1]

The fundamental properties of Ethyl 5-nitrosalicylate have been calculated and are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₅ | Calculated |

| Molecular Weight | 211.17 g/mol | Calculated, Corroborated[2] |

| IUPAC Name | Ethyl 2-hydroxy-5-nitrobenzoate | IUPAC Nomenclature |

| Appearance | Expected to be a pale yellow solid | Inferred from 5-Nitrosalicylic acid[3] |

Synthesis of Ethyl 5-Nitrosalicylate

The primary route to obtaining Ethyl 5-nitrosalicylate is through the synthesis of its parent compound, 5-Nitrosalicylic acid, followed by esterification.

Synthesis of the Precursor: 5-Nitrosalicylic Acid

The synthesis of 5-Nitrosalicylic acid is achieved via the electrophilic aromatic substitution (nitration) of salicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzene ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The strongly activating ortho, para-directing hydroxyl group governs the regioselectivity, leading to substitution primarily at the 5-position (para to the -OH group).

Diagram: Synthesis of 5-Nitrosalicylic Acid

Caption: Electrophilic nitration of salicylic acid to yield 5-nitrosalicylic acid.

Experimental Protocol: Nitration of Salicylic Acid

This protocol is based on established methods for the nitration of salicylic acid.[4]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place salicylic acid. The flask should be in an ice bath to maintain a low temperature.

-

Acid Mixture: Slowly add concentrated sulfuric acid to the salicylic acid with continuous stirring.

-

Nitration: Cool the mixture to below 10°C. From the dropping funnel, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The temperature must be carefully controlled to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for approximately one hour.

-

Quenching: Pour the reaction mixture slowly over crushed ice with stirring. This will cause the product to precipitate.

-

Isolation and Purification: Collect the crude 5-nitrosalicylic acid by vacuum filtration and wash it with cold water to remove residual acids. The product can be further purified by recrystallization from hot water or aqueous ethanol.

Esterification to Ethyl 5-Nitrosalicylate

The conversion of 5-Nitrosalicylic acid to its ethyl ester is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol.

Diagram: Fischer Esterification of 5-Nitrosalicylic Acid

Caption: The acid-catalyzed mechanism for the synthesis of Ethyl 5-nitrosalicylate.

Experimental Protocol: Fischer Esterification

-

Setup: In a round-bottom flask, combine purified 5-Nitrosalicylic acid and a significant excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and reduce the volume of ethanol using a rotary evaporator.

-

Neutralization: Dilute the residue with water and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-nitrosalicylate. Further purification can be achieved by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 5-nitrosalicylate. The following protocols outline the standard analytical techniques.

Predicted ¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ (ethyl) | ~1.4 | Triplet | ~7 | Coupled to the -CH₂- group. |

| -CH₂- (ethyl) | ~4.4 | Quartet | ~7 | Coupled to the -CH₃ group and deshielded by the adjacent oxygen. |

| Ar-H (H-6) | ~7.1 | Doublet | ~9 | Ortho coupling to H-4. |

| Ar-H (H-4) | ~8.3 | Doublet of Doublets | ~9, ~3 | Ortho coupling to H-6 and meta coupling to H-3. |

| Ar-H (H-3) | ~8.7 | Doublet | ~3 | Meta coupling to H-4. |

| -OH (phenolic) | ~11-12 | Singlet (broad) | - | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (ethyl) | ~14 | Standard alkyl carbon chemical shift. |

| -CH₂- (ethyl) | ~62 | Deshielded by the adjacent oxygen atom. |

| C-6 (aromatic) | ~118 | Shielded relative to other aromatic carbons. |

| C-1 (aromatic) | ~120 | Carbon bearing the ester group. |

| C-3 (aromatic) | ~128 | |

| C-4 (aromatic) | ~130 | |

| C-5 (aromatic) | ~140 | Carbon bearing the nitro group. |

| C-2 (aromatic) | ~165 | Carbon bearing the hydroxyl group. |

| C=O (ester) | ~168 | Typical chemical shift for an ester carbonyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 5-nitrosalicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200-3400 | Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (ester) | ~1730 | Strong |

| N=O Stretch (nitro) | 1500-1550 and 1300-1370 | Strong (asymmetric and symmetric) |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O Stretch (ester) | 1100-1300 | Strong |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data (Electron Impact - EI):

-

Molecular Ion (M⁺): m/z = 211

-

Key Fragments:

-

m/z = 183 ([M-C₂H₄]⁺, loss of ethene)

-

m/z = 166 ([M-OC₂H₅]⁺, loss of ethoxy radical)

-

m/z = 136 ([M-OC₂H₅ - NO]⁺)

-

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Data Acquisition: Inject the sample into the instrument and acquire the mass spectrum.

Applications in Research and Development

Ethyl 5-nitrosalicylate serves as a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Synthesis of Mesalazine (5-Aminosalicylic Acid): The parent compound, 5-nitrosalicylic acid, is a key precursor to Mesalazine, a primary drug for treating inflammatory bowel diseases like ulcerative colitis.[1] The ethyl ester can be used in synthetic routes where the ester functionality is desired for solubility or as a protecting group, followed by reduction of the nitro group and subsequent hydrolysis.

-

Photocatalysis Research: Ethyl 5-nitrosalicylate has been used as a model compound in photocatalysis studies. For instance, its selective reduction to the corresponding amine using a TiO₂ photocatalyst has been demonstrated as a mild and environmentally friendly synthetic route.

-

Development of Novel Compounds: The presence of three reactive sites (phenolic hydroxyl, ester, and nitro group) makes Ethyl 5-nitrosalicylate a versatile starting material for creating more complex molecules, including novel ligands for metal complexes and potential therapeutic agents.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for Ethyl 5-nitrosalicylate is not widely available. Therefore, handling precautions should be based on the known hazards of its parent compound, 5-Nitrosalicylic acid, and general principles for handling nitroaromatic compounds.

Hazard Summary:

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

Ethyl 5-nitrosalicylate is a compound of significant interest for synthetic chemists and drug development professionals. Its synthesis from readily available starting materials via well-established chemical transformations, combined with its versatile functional groups, positions it as a key building block for a range of applications. While a full dataset of its physicochemical properties is still emerging, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3798258, Ethyl 2-hydroxy-3,5-dinitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7318, 5-Nitrosalicylic acid. Retrieved from [Link]

- Smith, G., Wermuth, U. D., & White, J. M. (2003). 5-Nitrosalicylic acid and its proton-transfer compounds with aliphatic Lewis bases. Australian Journal of Chemistry, 56(1), 47-52.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, characterization, and antioxidant activities of novel 5-nitrosalicylaldehyde-schiff bases.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152289297, 5-(2-Nitroethyl)salicylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54726365, 5-Nitrosalicylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

LookChem. (n.d.). 2-hydroxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 5-Nitrosalicylic acid | C7H5NO5 | CID 7318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-Nitroethyl)salicylic acid | C9H9NO5 | CID 152289297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitrosalicylic acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-hydroxy-5-nitrobenzoate | CAS 17302-46-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Thermodynamic Stability of Ethyl 2-Hydroxy-5-Nitrobenzoate

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Ethyl 2-hydroxy-5-nitrobenzoate (also known as Ethyl 5-nitrosalicylate ; CAS: 1534-36-7) represents a critical pharmacophore in the synthesis of anti-inflammatory agents, most notably as a precursor to Mesalazine (5-aminosalicylic acid). Its thermodynamic profile is governed by a delicate interplay between strong electron-withdrawing nitro effects and a stabilizing intramolecular hydrogen bond (IMHB).

This guide provides a rigorous analysis of its thermodynamic stability, moving from first-principles structural mechanics to practical experimental protocols. It is designed to allow researchers to characterize the compound's phase behavior, solubility limits, and degradation kinetics with high precision.

Part 1: Chemical Identity & Structural Thermodynamics

The thermodynamic stability of ethyl 5-nitrosalicylate cannot be understood without analyzing its resonance structures. Unlike simple benzoates, this molecule exhibits a "locked" conformation due to the Resonance-Assisted Hydrogen Bond (RAHB) .

1.1 Structural Mechanics

-

The S(6) Motif: The phenolic hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen of the ethyl ester. This creates a pseudo-six-membered ring (S(6) graph set motif), which significantly lowers the lattice energy relative to its non-hydrogen-bonded isomers.

-

Nitro Group Influence: The nitro group at the 5-position is strongly electron-withdrawing (

). This increases the acidity of the phenolic proton, thereby strengthening the intramolecular hydrogen bond. -

Thermodynamic Consequence: The molecule is effectively "lipophilized" by this internal bond. The polar groups shield themselves, resulting in:

-

Lower melting point (98–99°C) compared to the parent acid (228°C).

-

Enhanced solubility in non-polar organic solvents.

-

Increased membrane permeability (relevant for drug delivery).

-

1.2 Physicochemical Constants

| Property | Value / Range | Source / Method |

| Molecular Formula | - | |

| Molecular Weight | 211.17 g/mol | - |

| Melting Point ( | 98–99 °C (371–372 K) | DSC (Onset) [1] |

| Appearance | Yellow crystalline needles | Recrystallization (EtOH) |

| Solubility Profile | High: Acetone, Ethanol, EtOAcLow: Water, Hexane | Visual/Gravimetric |

| pKa (Phenol) | ~5.5 (Estimated) | Potentiometric Titration |

Part 2: Solid-State Thermodynamics & Phase Behavior

For drug development, the solid-state stability is the primary gatekeeper. The relatively low melting point indicates a crystal lattice held together by weak van der Waals forces and

2.1 Differential Scanning Calorimetry (DSC) Protocol

To accurately determine the enthalpy of fusion (

Experimental Workflow:

-

Sample Prep: Weigh 3–5 mg of dried ethyl 5-nitrosalicylate into a Tzero aluminum pan. Crimp hermetically.

-

Reference: Use an empty, matched aluminum pan.

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidative degradation during heating. -

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 150°C (well past melting, but below decomposition).

-

Cool 10°C/min to 25°C (to check for recrystallization hysteresis).

-

Data Interpretation:

-

Sharp Endotherm: Expect a sharp peak onset at 98°C .

-

Broadening: A broad peak (

C width) indicates impurities (likely unreacted salicylic acid) or solvent inclusion. -

Enthalpy Calculation: Integrate the melting peak area (

) and multiply by MW to get

2.2 Thermal Decomposition (TGA)

While the melting point is low, the nitro group introduces thermal instability at higher temperatures.

-

Decomposition Onset: Typically >220°C.

-

Mechanism: Decarboxylation followed by nitro-group homolysis (

release). -

Safety Note: Nitro-aromatics can be shock-sensitive or energetic. Do not heat confined samples >200°C without blast shielding.

Part 3: Solution Thermodynamics & Solubility

Understanding the solubility thermodynamics is crucial for crystallization process design and formulation. The solubility of ethyl 5-nitrosalicylate is non-ideal and strongly temperature-dependent.

3.1 Solubility Modeling (The Apelblat Equation)

For process engineering, the solubility (

Where

3.2 Protocol: Isothermal Saturation Method

Objective: Generate precise solubility data for thermodynamic modeling.

-

Preparation: Add excess ethyl 5-nitrosalicylate solid to 50 mL of solvent (e.g., Ethanol, Acetone, Ethyl Acetate) in a jacketed glass vessel.

-

Equilibration: Stir magnetically at fixed temperature (e.g., 298.15 K) for 24 hours.

-

Sampling: Stop stirring and allow settling for 2 hours.

-

Filtration: Withdraw supernatant through a 0.45

heated syringe filter (to prevent precipitation). -

Quantification: Dilute and analyze via HPLC (UV detection at 300 nm) or gravimetric evaporation.

-

Repeat: Perform at 5°C intervals from 278 K to 323 K.

3.3 Thermodynamic Dissolution Parameters

Using the Van't Hoff plot (

-

Positive

: Dissolution is endothermic (solubility increases with T), which is expected for this compound in organic solvents.

Part 4: Chemical Stability & Degradation Pathways

In solution, the thermodynamic stability is threatened by two primary vectors: ester hydrolysis and nitro reduction.

4.1 Hydrolysis Kinetics

The electron-withdrawing nitro group makes the ester carbonyl more electrophilic than in standard benzoates, increasing susceptibility to base hydrolysis.

-

pH < 4: Relatively stable.

-

pH > 8: Rapid hydrolysis to 5-nitrosalicylic acid and ethanol.

-

Storage: Store in anhydrous conditions or buffered acidic media.

4.2 Photochemical & Reductive Instability

Ethyl 5-nitrosalicylate is photo-active. Under UV irradiation in the presence of catalysts (like

-

Implication: Samples must be stored in amber glass.

-

Forced Degradation: Use this reactivity to your advantage in synthesis, but treat it as a liability in formulation stability.

Part 5: Visualization & Workflows

5.1 Thermodynamic Stability Characterization Workflow

Caption: Logical workflow for characterizing the thermodynamic and chemical stability of Ethyl 5-nitrosalicylate.

5.2 Intramolecular Hydrogen Bonding (S6 Motif)

Caption: The S(6) resonance-assisted hydrogen bond motif. The nitro group enhances phenolic acidity, strengthening the H-bond interaction.

References

-

J. Chem. Soc. (1946). Notes on the preparation of nitro-salicylates. Retrieved from (Confirming Melting Point 98-99°C).

-

Catalysis Letters (2020).[1] Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine. Retrieved from .

- Journal of Chemical & Engineering Data.

-

PubChem . Ethyl 5-nitrosalicylate Compound Summary. Retrieved from .

Sources

Technical Guide: Safe Handling & Operational Protocols for Ethyl 2-hydroxy-5-nitrobenzoate

Executive Summary & Strategic Utility

Ethyl 2-hydroxy-5-nitrobenzoate (also known as Ethyl 5-nitrosalicylate ) is a critical pharmacophore intermediate, frequently employed in the synthesis of anthelmintics (e.g., Niclosamide analogs) and anti-inflammatory agents (Mesalamine derivatives).

While often categorized generically as an "irritant," this compound possesses specific structural alerts—namely the nitro-aromatic moiety and the phenolic ester linkage—that dictate a more rigorous handling protocol than standard organic solids. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causal, mechanistic approach to handling, emphasizing thermal stability and exposure control.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5]

Understanding the molecule's physical state is the first step in risk mitigation. The presence of the nitro group (

| Property | Specification | Operational Implication |

| Chemical Name | Ethyl 2-hydroxy-5-nitrobenzoate | Synonyms: Ethyl 5-nitrosalicylate |

| CAS Number | 55822-68-3 (Ester); 96-97-9 (Parent Acid) | Verify CAS on container; properties differ significantly from the acid.[1] |

| Molecular Formula | MW: 211.17 g/mol | |

| Physical State | Yellow Crystalline Solid | Dust generation is the primary exposure vector. |

| Melting Point | ~100–105 °C (Experimental) | DSC Warning: Do not heat above 150°C without thermal scanning; nitro compounds can decompose exothermically. |

| Solubility | DMSO, EtOAc, DCM; Poor in Water | Use organic solvents for spill cleanup; water is ineffective for dissolution. |

Senior Scientist Note: Do not confuse this ester with its parent acid, 5-nitrosalicylic acid (MP >220°C). The ester has a lower melting point and higher lipophilicity, increasing skin permeation rates.

Hazard Identification & Toxicology (The "Why")

We utilize the GHS (Globally Harmonized System) framework, but we interpret it through a toxicological lens to understand why these hazards exist.

Structural Alerts & GHS Classification

-

H302 (Harmful if swallowed): Nitro-aromatics can undergo enzymatic reduction in vivo to form hydroxylamines, which are potent methemoglobinemia inducers.

-

H315 / H319 (Skin/Eye Irritation): The phenolic hydroxyl group is weakly acidic (

), capable of protein denaturation on mucosal surfaces. -

H335 (Respiratory Irritation): Fine dust particles act as mechanical and chemical irritants in the alveoli.

Thermal & Energetic Hazards

While mono-nitro aromatics are generally stable, the combination of an ester and a nitro group requires caution.

-

Protocol: Never distill reaction mixtures containing this compound to dryness without a prior Differential Scanning Calorimetry (DSC) test to rule out decomposition onset temperatures.

Strategic Handling & Engineering Controls[6]

This section details the "Self-Validating System" for handling. The goal is to prevent exposure rather than react to it.[2]

Workflow Logic: Risk Assessment

Before opening the container, follow this decision logic to select the correct engineering controls.

Figure 1: Pre-operational risk assessment workflow for selecting engineering controls.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitro-aromatics due to their lipophilicity.

-

Primary Barrier (Hands): Nitrile (minimum 0.11 mm thickness) for incidental contact.

-

High-Risk Barrier: For prolonged handling or solution preparation, use Silver Shield (Laminate) gloves under nitrile gloves.

-

Respiratory: If working outside a fume hood (not recommended), a P95/P3 particulate respirator is mandatory.

Operational Protocol: Weighing & Transfer

Objective: Eliminate static-induced dust dispersion.

-

Environment: Operate strictly within a certified chemical fume hood (Face velocity: 0.5 m/s).

-

Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Nitro compounds in dry powder form can accumulate static charge, leading to "jumping" powder.

-

Transfer: Do not dump powder. Use a gentle tapping motion.

-

Solubilization: Add solvent to the solid, not solid to the solvent, to prevent puff-back.

Emergency Response & Stability

In the event of containment breach, immediate action is required.[3] This protocol prioritizes the neutralization of the phenol/nitro risks.

Emergency Decision Tree

Figure 2: Emergency response triage for exposure to nitro-phenolic esters.

Spill Management

-

Dry Spill: Do not sweep (generates dust). Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then scoop into a waste container.

-

Wet Spill: Absorb with inert material (Vermiculite or Sand). Do not use sawdust , as nitro compounds can react with cellulose under acidic/oxidizing conditions.

Waste Management

Disposal must align with RCRA and local regulations for nitro-organic waste.

-

Classification: Hazardous Chemical Waste.

-

Segregation: Keep separate from strong oxidizers and strong bases (bases can induce hydrolysis to the parent nitrophenol, changing the risk profile).

-

Method: High-temperature incineration is the only validated method for complete destruction of the nitro-aromatic ring.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724458, Ethyl 5-nitrosalicylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzoic acid derivatives. Retrieved from [Link]

- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Referenced for Nitro-aromatic thermal stability general principles). Elsevier.

Sources

A Technical Guide to the pKa of the Phenolic Hydroxyl in Ethyl 5-Nitrosalicylate: Theoretical, Experimental, and Computational Approaches

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For phenolic compounds, the pKa of the hydroxyl group dictates the extent of ionization at physiological pH, which directly impacts receptor binding and membrane permeability. This guide provides an in-depth analysis of the pKa of the phenolic hydroxyl group in ethyl 5-nitrosalicylate, a substituted salicylate of interest in medicinal chemistry. We will deconstruct the electronic and structural factors influencing its acidity, provide field-proven experimental protocols for its empirical determination, and outline a robust computational workflow for its in silico prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this crucial molecular property.

Theoretical Framework of Phenolic Acidity

The acidity of phenols is markedly greater than that of aliphatic alcohols, a phenomenon attributable to the resonance stabilization of the resulting phenoxide anion.[1][2] While a typical phenol has a pKa of approximately 10.0, the electronic environment of the aromatic ring, dictated by its substituents, can modulate this value by several orders of magnitude.[1][3]

Substituent Effects on the Benzene Ring

The acidity of a substituted phenol is a direct consequence of the stability of its conjugate base, the phenoxide ion.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or carbonyl (-COR) groups, increase the acidity (thereby lowering the pKa) of the phenol.[4][5][6] They achieve this by delocalizing the negative charge of the phenoxide anion through inductive (-I) and/or resonance (-M) effects, thus stabilizing the anion and favoring the dissociation of the proton.[4][7]

-

Electron-Donating Groups (EDGs) , such as alkyl (-R) or alkoxy (-OR) groups, decrease acidity (raising the pKa). They destabilize the phenoxide anion by intensifying the negative charge on the oxygen atom.[5]

Deconstructing the Acidity of Ethyl 5-Nitrosalicylate

The structure of ethyl 5-nitrosalicylate contains two key substituents that profoundly influence the acidity of its phenolic hydroxyl group: a C5-nitro group and a C2-ethyl carboxylate group.

-

The Potent Acidifying Effect of the C5-Nitro Group: The nitro group is a powerful EWG. Positioned at C5 (para to the hydroxyl group), it exerts a strong electron-withdrawing influence through both the inductive effect and, more significantly, the resonance effect. Upon deprotonation, the negative charge on the phenoxide oxygen can be delocalized across the aromatic ring and onto the oxygen atoms of the nitro group, as depicted in the resonance structures. This extensive delocalization provides substantial stabilization for the conjugate base, drastically increasing the acidity of the phenol compared to its unsubstituted counterpart.[4][8] For context, the pKa of p-nitrophenol is approximately 7.15, nearly three orders of magnitude more acidic than phenol (pKa ≈ 10).[3]

-

The Dueling Roles of the C2-Ethyl Ester Group: The ethyl carboxylate group at the C2 (ortho) position introduces a more complex interplay of effects.

-

Inductive Withdrawal: As a carbonyl-containing group, the ester is inductively electron-withdrawing, which should contribute to stabilizing the phenoxide and increasing acidity.

-

Intramolecular Hydrogen Bonding: More critically, the ortho positioning allows the phenolic proton to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This chelation stabilizes the protonated form of the molecule, making the proton more difficult to remove. This effect tends to decrease acidity (increase the pKa). A similar effect is observed in salicylic acid, where the phenolic pKa is significantly higher (~13.6) than that of phenol due to this hydrogen bonding.[9]

-

Predicted pKa and Comparative Analysis

The final pKa of the phenolic hydroxyl in ethyl 5-nitrosalicylate is a net result of these competing factors. The profound resonance-stabilizing effect of the para-nitro group is expected to be the dominant force, leading to a significantly acidic phenol. However, the pKa-increasing effect of the intramolecular hydrogen bond from the ortho-ester will counteract this to some degree.

Therefore, it is predicted that the pKa of the phenolic hydroxyl will be considerably lower than that of phenol (~10) and ethyl salicylate (~9.7-9.9)[10][11], and likely lower than that of p-nitrophenol (~7.15) due to the additional inductive withdrawal of the ester.

| Compound | Carboxylic Acid pKa | Phenolic Hydroxyl pKa | Key Influencing Factor(s) |

| Salicylic Acid | ~2.97[12][13] | ~13.6[9] | Intramolecular H-bonding increases phenolic pKa. |

| 5-Nitrosalicylic Acid | ~2.12[14][15][16] | Not readily available, but expected to be low. | Strong electron withdrawal from the nitro group. |

| Ethyl Salicylate | N/A (Ester) | ~9.7-9.9 (Predicted)[10][11] | Mild electron withdrawal and H-bonding. |

| p-Nitrophenol | N/A | ~7.15[3] | Strong resonance and inductive withdrawal by -NO₂. |

| Ethyl 5-Nitrosalicylate | N/A (Ester) | Predicted: < 7 | Dominant -NO₂ withdrawal, tempered by H-bonding. |

Experimental Determination of pKa

Accurate pKa determination requires robust experimental methods. Spectrophotometry and potentiometry are the two most common and reliable techniques for this purpose.[17]

Protocol 1: UV-Vis Spectrophotometric Determination

This method is highly sensitive and ideal for compounds with a chromophore near the ionization center, as the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) species differ.[17][18]

The method relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By preparing a series of solutions with a constant total concentration of the analyte across a range of precisely known pH values, the ratio of the deprotonated to protonated species can be determined from the changes in absorbance. A plot of pH versus log([A⁻]/[HA]) yields a straight line where the y-intercept is the pKa.

Caption: Workflow for Spectrophotometric pKa Determination.

-

Solution Preparation: Prepare a 10 mM stock solution of ethyl 5-nitrosalicylate in a suitable solvent like methanol or DMSO.[18] Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.1 M KCl) spanning a pH range that brackets the expected pKa (e.g., from pH 4 to 9).[18]

-

Sample Preparation: For each buffer solution, add a small, precise volume of the stock solution to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.[19] Prepare two reference samples: one in a strongly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (ArOH), and one in a strongly basic solution (e.g., pH 12) for the fully deprotonated species (ArO⁻).

-

Spectroscopic Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each buffered sample, as well as the acidic and basic references.[18]

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max) for the ArOH and ArO⁻ species.

-

Plot the absorbance at the λ_max of the phenoxide form (ArO⁻) as a function of pH. This will yield a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa.

-

Alternatively, use the following equation at each pH to determine the ratio of the species and plot against pH: pKa = pH - log[(A - A_ArOH) / (A_ArO- - A)] Where A is the absorbance of the sample at a given pH, and A_ArOH and A_ArO- are the absorbances of the fully protonated and deprotonated forms at the same wavelength, respectively.

-

Protocol 2: Potentiometric Titration

This classic method involves the direct measurement of pH as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[17][20] It is a high-precision technique but requires a larger sample quantity and careful control of the experimental environment.[17]

A solution of the weak acid (ethyl 5-nitrosalicylate) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.

-

System Calibration: Calibrate a pH meter using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[21]

-

Solution Preparation: Prepare a solution of ethyl 5-nitrosalicylate of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). To maintain constant ionic strength, 0.15 M KCl can be added.[21] Prepare a standardized solution of carbonate-free 0.1 M NaOH.

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by reacting with the NaOH titrant.[17][21] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against volume; the peak of this plot is the equivalence point.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa is the pH value recorded at the half-equivalence point.[21]

-

In Silico Prediction of pKa

Computational chemistry provides a powerful tool for predicting pKa values, offering insights before a compound is synthesized or when experimental determination is challenging.[19][22] Density Functional Theory (DFT) combined with continuum solvation models is a highly accurate approach for phenols.[23][24]

Principle and Workflow

The direct approach calculates the Gibbs free energy of the acid-base equilibrium in solution (ΔG_sol).[19] The pKa is then derived from this value. Accuracy is highly dependent on the chosen level of theory, basis set, and solvation model. Recent studies have shown that including a small number of explicit water molecules in the calculation can significantly improve accuracy by modeling the specific hydrogen-bonding interactions at the reaction center.[19][25]

Sources

- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]

- 3. Study of the Chemical Properties of Phenolic Compounds - Oreate AI Blog [oreateai.com]

- 4. sips.org.in [sips.org.in]

- 5. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 6. What are the factors that affect the acidity of phenols? | AAT Bioquest [aatbio.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ethyl salicylate CAS#: 118-61-6 [m.chemicalbook.com]

- 11. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]

- 12. Salicylic acid - Wikipedia [en.wikipedia.org]

- 13. chegg.com [chegg.com]

- 14. 5-Nitrosalicylic acid CAS#: 96-97-9 [m.chemicalbook.com]

- 15. 5-Nitrosalicylic Acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 16. 5-Nitrosalicylic acid | 96-97-9 [chemicalbook.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jst-ud.vn [jst-ud.vn]

- 24. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Crystallographic Architecture and Solid-State Analysis of Ethyl 2-Hydroxy-5-Nitrobenzoate

Executive Summary

Ethyl 2-hydroxy-5-nitrobenzoate (also known as ethyl 5-nitrosalicylate) is a critical synthetic intermediate in the pharmaceutical industry, most notably serving as a direct precursor to the anti-inflammatory drug mesalazine (5-aminosalicylic acid) [1]. Understanding its solid-state properties is paramount for optimizing downstream catalytic reductions and formulation stability. This whitepaper provides an in-depth technical guide to the crystal structure analysis of ethyl 2-hydroxy-5-nitrobenzoate, detailing the causality behind crystallization protocols, X-ray diffraction (XRD) methodologies, and the resulting supramolecular architecture.

Supramolecular Architecture & Crystallographic Features

The solid-state behavior of ethyl 2-hydroxy-5-nitrobenzoate is governed by a delicate balance of intra- and intermolecular forces. As elucidated by Jin and Xiao (2005) [2], the molecule's conformation and crystal packing are strictly dictated by its hydrogen-bonding capabilities.

Mechanistic Pathway of Assembly

-

Intramolecular Locking: An intramolecular hydrogen bond forms between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent ester carbonyl group (C=O). Causality: This interaction restricts the rotation of the ester group, locking the molecule into a highly planar conformation.

-

Intermolecular Dimerization: The planar molecules expose their remaining hydrogen-bond donors and acceptors to the lattice. Through inversion symmetry, the molecules link together to form centrosymmetrically related hydrogen-bonded dimers[2].

-

Lattice Packing: These dimers stack via

interactions between the electron-deficient nitroaromatic rings, propagating the 3D crystal lattice.

Caption: Mechanistic pathway of supramolecular assembly driven by hydrogen bonding.

Quantitative Structural Data

To facilitate easy comparison for formulation scientists, the quantitative physicochemical and crystallographic parameters are summarized below.

Table 1: Physicochemical & Structural Data of Ethyl 2-hydroxy-5-nitrobenzoate

| Parameter | Value / Description |

| Chemical Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| Intramolecular H-Bond Donor | Phenolic Hydroxyl (-OH) |

| Intramolecular H-Bond Acceptor | Ester Carbonyl Oxygen (C=O) |

| Supramolecular Motif | Centrosymmetric Dimers |

| Primary Lattice Driver | Inversion Symmetry & |

Causality-Driven Crystallization Protocol

To perform high-resolution single-crystal X-ray diffraction (SC-XRD), one must first grow a defect-free crystal (typically

Step-by-Step Methodology

-

Solvent Selection: Dissolve 50 mg of high-purity ethyl 2-hydroxy-5-nitrobenzoate in 2 mL of an Ethanol/Ethyl Acetate (1:1 v/v) mixture.

-

Causality: Ethanol provides competitive hydrogen bonding. This slightly retards the nucleation rate of the centrosymmetric dimers, preventing rapid, amorphous precipitation and instead favoring the thermodynamic growth of high-quality single crystals.

-

-

Thermal Dissolution & Hot Filtration: Heat the mixture to 60°C until complete dissolution occurs. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.

-

Causality: Removing heterogeneous nucleation sites (dust, undissolved impurities) ensures that primary nucleation is driven purely by the supersaturation gradient, yielding fewer but larger crystals.

-

-

Controlled Isothermal Evaporation: Puncture the vial cap with a single needle hole and store it in a vibration-free environment at a constant 20°C.

-

Causality: A slow, controlled evaporation rate maintains a low degree of supersaturation, allowing molecules to align perfectly into the crystal lattice without trapping solvent inclusions.

-

-

Harvesting & Validation: After 3–5 days, harvest the resulting crystals. Submerge them in inert paratone oil.

-

Self-Validation: Examine the crystals under a polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms the single-crystal nature and the absence of twinning, validating the sample for X-ray diffraction.

-

Caption: Thermodynamic workflow for the controlled crystallization of ethyl 2-hydroxy-5-nitrobenzoate.

X-Ray Diffraction Data Acquisition & Structure Solution

Once a validated crystal is mounted on a goniometer via a glass fiber or cryoloop, the data acquisition and computational pipeline begins.

Data Collection Strategy

-

Cryogenic Cooling: Data collection is typically performed at low temperatures (e.g., 150 K) using a nitrogen cold stream.

-

Causality: Lowering the temperature minimizes the thermal vibration (atomic displacement parameters) of the atoms, particularly the oxygen atoms of the nitro group, which are prone to rotational disorder. This significantly enhances high-angle diffraction intensity and overall resolution.

Table 2: Experimental Data Collection Parameters (Standard Protocol)

| Parameter | Specification |

| Radiation Source | Mo K |

| Temperature | 150 K (Cryostream) |

| Monochromator | Graphite |

| Absorption Correction | Multi-scan (e.g., SADABS) |

| Refinement Method | Full-matrix least-squares on |

Computational Pipeline (SHELX Suite)

-

Integration & Scaling: Raw diffraction frames are integrated to extract intensities, followed by multi-scan absorption correction. Validation: The internal agreement factor (

) must be -

Structure Solution: The phase problem is solved using Direct Methods (SHELXT). Causality: Direct methods utilize statistical relationships between the intensities of the reflections to estimate phases, easily locating the heavy non-hydrogen atoms (C, N, O).

-

Refinement: The structure is refined using SHELXL. Hydrogen atoms attached to carbon are placed in calculated positions (riding model). The crucial phenolic hydrogen atom involved in the intramolecular H-bond is typically located from the difference Fourier map and refined freely to accurately capture the hydrogen-bond geometry.

Caption: Computational pipeline for X-ray diffraction data processing and structure refinement.

Conclusion

The crystal structure analysis of ethyl 2-hydroxy-5-nitrobenzoate reveals a highly ordered supramolecular system dictated by an intramolecular hydroxyl-carbonyl hydrogen bond and intermolecular centrosymmetric dimerization. By adhering to the causality-driven crystallization and XRD protocols outlined in this guide, researchers can reliably isolate and analyze this compound. Understanding these solid-state properties is not merely an academic exercise; it directly informs the solubility, stability, and catalytic reactivity of the compound as it is synthesized into active pharmaceutical ingredients like mesalazine.

References

-

Molinari, A., Mazzanti, M., & Carassiti, V. (2020). Photocatalytic Selective Reduction by TiO2 of 5-Nitrosalicylic Acid Ethyl Ester: A Mild Route to Mesalazine. Catalysis Letters, 150(4), 1120-1127. URL: [Link]

-

Jin, L.-F., & Xiao, F.-P. (2005). Ethyl 5-nitrosalicylate. Acta Crystallographica Section E Structure Reports Online, 61(5), o1198-o1199. URL: [Link]

Literature review on 5-nitrosalicylic acid derivatives

An In-Depth Technical Guide to 5-Nitrosalicylic Acid Derivatives: Synthesis, Prodrug Engineering, and Biological Applications

Executive Summary

5-Nitrosalicylic acid (5-NSA, CAS 96-97-9) is a highly versatile aromatic compound characterized by the presence of a nitro group at the 5-position of a salicylic acid backbone. While it possesses intrinsic value as a chelating agent and analytical reagent, its primary industrial and pharmaceutical significance lies in its role as a critical precursor. 5-NSA is the foundational building block for synthesizing 5-aminosalicylic acid (5-ASA, Mesalazine)—the gold standard therapeutic for Inflammatory Bowel Disease (IBD). This whitepaper explores the thermodynamic evolution of 5-NSA synthesis, the pharmacokinetic rationale behind 5-NSA-derived colon-targeting prodrugs, and the broader biological applications of its derivatives.

Chemical Synthesis Paradigms: Overcoming Thermodynamic Bottlenecks

The electrophilic aromatic nitration of salicylic acid to yield 5-NSA is notoriously challenging due to the highly exothermic nature of the reaction. Traditional batch processing suffers from severe limitations: local thermal runaway frequently causes the decomposition of nitric acid into hazardous

To resolve these mass and heat transfer bottlenecks, modern synthesis has transitioned to microchannel continuous flow reactors . Microreactors provide a surface-area-to-volume ratio thousands of times greater than batch vessels, ensuring near-isothermal conditions. This precise thermal control prevents nitric acid degradation, suppresses the formation of 3-nitrosalicylic acid isomers, and elevates the yield of 5-NSA to over 75%[2].

Protocol 1: Continuous Flow Synthesis of 5-Nitrosalicylic Acid

Causality Check: This protocol utilizes a microchannel architecture to safely manage the exothermic nitration, utilizing glacial acetic acid to modulate the solubility and reactivity of the nitrating agent.

-

Reagent Preparation : Prepare an aqueous solution of salicylic acid (Substrate Stream A). Separately, prepare a nitrating mixture containing 40%–90% concentrated nitric acid dissolved in glacial acetic acid (Reagent Stream B)[2].

-

Preheating : Using precision HPLC or syringe pumps, inject Stream A and Stream B into separate preheating modules of the microchannel reactor to stabilize the input temperatures.

-

Microchannel Mixing : Direct both streams into the primary mixing module. Maintain the reactor temperature strictly between 50°C and 100°C. The flow rate should be calibrated to ensure a residence time of 10 to 100 seconds, which is sufficient for complete electrophilic substitution without over-nitration[2].

-

Quenching & Crystallization : Route the continuous effluent directly into a cooling module, and subsequently discharge it into an ice-water bath. The sudden drop in temperature and polarity shift forces the immediate precipitation of 5-NSA.

-

Validation & Isolation : Filter the pale-yellow crystalline solid, wash extensively with cold distilled water to remove residual acetic acid, and dry under a vacuum. Purity can be validated via a sharp melting point at 227–230°C[2].

Continuous flow microchannel synthesis of 5-nitrosalicylic acid.

Pharmaceutical Engineering: Mesalazine and Prodrug Design

5-Aminosalicylic acid (5-ASA) is highly effective at scavenging free radicals and reducing colonic inflammation. However, administering raw 5-ASA orally is therapeutically inefficient; it is rapidly absorbed in the upper gastrointestinal (GI) tract, leading to systemic side effects and failing to reach the colon[3].

To bypass upper GI absorption, researchers engineer colon-targeting prodrugs directly from 5-NSA. By conjugating the carboxyl group of 5-NSA with hydrophilic molecules (like alanine or butyrate) via amide or ester bonds, and subsequently reducing the nitro group, the resulting prodrugs become biochemically stable in the stomach. Upon reaching the colon, the local microflora secrete specific azoreductases and amidases that cleave the conjugate bond, releasing the active 5-ASA directly at the site of inflammation[3][4][5].

Protocol 2: Synthesis of the Colon-Targeting Prodrug 5-ASA-ALA

Causality Check: N,N'-dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of 5-NSA, allowing nucleophilic attack by the amine of alanine. Palladium on carbon (Pd/C) is selected for the subsequent hydrogenation because it chemoselectively reduces the nitro group to an amine without cleaving the newly formed amide bond.

-

Carboxyl Activation : Dissolve 5 g (27.3 mmol) of 5-NSA in 170 mL of anhydrous ethyl acetate. Cool the flask to 0°C. Dropwise, add 7.2 g (35 mmol) of DCC and stir for 2 hours to form the highly reactive O-acylisourea intermediate[4].

-

Amidation : Introduce 3.1 g (30 mmol) of alanine methyl ester to the mixture. Allow the reaction to warm to room temperature and stir for 10 hours.

-

Intermediate Purification : Filter out the dicyclohexylurea (DCU) byproduct. Extract the filtrate three times with a saturated sodium bicarbonate solution. Purify the organic layer via silica gel chromatography (eluting with chloroform/methanol 100:5) to isolate 5-nitrosalicyl-alanine methyl ester (Yield: ~60%)[3][4].

-

Catalytic Hydrogenation : Dissolve 2.7 g (10.0 mmol) of the intermediate and 200 mg of 10% Pd/C in 30 mL of methanol. Transfer to a Parr pressure reactor and hydrogenate at 50 psi for 3 hours[3].

-

Hydrolysis & Validation : Filter the catalyst and evaporate the methanol. Hydrolyze the ester bond using dilute sodium hydroxide to yield the final 5-ASA-ALA prodrug. Validate successful synthesis via FTIR (appearance of -NH- stretch at 3272 cm⁻¹) and ¹H NMR (shift of aromatic protons)[4].

Pharmacokinetic pathway of 5-NSA-derived colon-targeting prodrugs.

Biological and Analytical Applications

Beyond IBD therapeutics, 5-NSA and its derivatives play crucial roles in microbiology and analytical biochemistry.

Antimicrobial Metal Complexes: The ortho-arrangement of the hydroxyl and carboxyl groups on 5-NSA makes it an excellent chelating agent. Recent studies have explored Titanium(IV) complexes utilizing salicylic acid derivatives. These Ti(IV)-salicylate complexes exhibit antimicrobial properties by undergoing transmetalation with labile Fe(III) sources, thereby inhibiting iron bioavailability and ribonucleotide reductase in bacterial pathogens, while maintaining low cytotoxicity against human cells[6].

Analytical Chemistry (The DNS Assay): In biochemistry, the 3,5-dinitrosalicylic acid (DNS) assay is the standard colorimetric method for quantifying reducing sugars. The assay relies on a specific redox reaction: under alkaline conditions and heat, the free aldehyde or ketone groups of reducing sugars donate electrons to DNS, selectively reducing one of the nitro groups to form 3-amino-5-nitrosalicylic acid . This derivative exhibits a strong reddish-brown color that can be precisely quantified via spectrophotometry at 540 nm[7][8].

Redox mechanism of the DNS assay yielding 3-amino-5-nitrosalicylic acid.

Quantitative Data Summaries

Table 1: Comparative Synthesis Yields of 5-NSA and Derivatives

| Compound | Synthesis Method | Key Reagents | Average Yield | Reference |

|---|---|---|---|---|

| 5-Nitrosalicylic Acid | Traditional Batch Nitration | HNO₃, H₂SO₄ | ~34.8% | [1] |

| 5-Nitrosalicylic Acid | Microchannel Flow Reactor | HNO₃, Glacial Acetic Acid | >75.0% | [2] |

| 5-ASA-ALA (Prodrug) | Amidation + Hydrogenation | 5-NSA, Alanine, DCC, Pd/C | 80.0% | [4] |

| 5-ASB (Prodrug) | Esterification + Hydrogenation | 5-NSA, Butyric Anhydride, Pd/C | 63.3% |[5] |